molecular formula C19H19FN4O B2512475 N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899965-10-7

N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2512475
CAS No.: 899965-10-7
M. Wt: 338.386
InChI Key: RSLYPSBNFVGYOP-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 3-fluoro-4-methylphenyl group at position 1, and a 2,3-dimethylphenyl carboxamide moiety at position 3.

The synthesis of such derivatives typically involves the conversion of a triazole carboxylic acid to its acyl chloride using thionyl chloride, followed by coupling with an appropriate amine .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-11-6-5-7-17(13(11)3)21-19(25)18-14(4)24(23-22-18)15-9-8-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLYPSBNFVGYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a five-membered triazole ring containing three nitrogen atoms and two aromatic phenyl groups with various substituents. The synthesis typically involves multi-step processes that optimize yield and purity through specific reaction conditions and catalysts.

Biological Activity Overview

This compound has shown promising biological activities:

  • Anticancer Activity : In various studies, triazole derivatives have demonstrated significant antiproliferative effects against cancer cell lines. For instance, related triazole compounds have shown IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells . The mechanism often involves inhibition of key enzymes such as thymidylate synthase.
  • Antimicrobial Activity : The compound exhibits inhibitory effects against several bacterial strains including Escherichia coli and Staphylococcus aureus. These activities are attributed to its ability to disrupt microbial growth through enzyme inhibition or membrane disruption .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological potency and mechanisms:

Compound NameUnique FeaturesAnticancer Activity (IC50)Antimicrobial Activity
N-(2-methylphenyl)-1-(3-fluoro-4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideChlorine substitutionHigher potency against MCF-7Effective against Gram-positive bacteria
N-(2-nitrophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazoleNitro group presenceModerate activity against HCT-116Broad-spectrum activity
5-Methyl-N-(2-hydroxyphenyl)-1H-1,2,3-triazoleHydroxyl group enhances solubilitySignificant neuroprotective effectsLimited antimicrobial activity

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

  • Anticancer Study : In a study evaluating various triazole derivatives for anticancer activity, it was found that certain derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 cells. This study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : Research on the antimicrobial properties of triazoles demonstrated effective inhibition of bacterial growth at nanomolar concentrations. The study emphasized the need for further exploration of structure–activity relationships (SAR) to optimize these compounds for therapeutic use .

The biological mechanisms underlying the activities of this compound are still being elucidated but may involve:

  • Enzyme Inhibition : Compounds have been shown to inhibit critical enzymes involved in cell proliferation and survival.
  • Membrane Interaction : The hydrophobic nature of the phenyl groups may facilitate interactions with microbial membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Substituent Modifications at Position 1

  • Target Compound: 3-Fluoro-4-methylphenyl group. The 4-methyl group may sterically hinder metabolic oxidation .
  • Compound : 4-Methylphenyl group.
    • Lacks fluorine, reducing electronegativity and polarity compared to the target compound. This may decrease binding affinity in targets sensitive to halogen interactions .
  • Compound : 4-Ethoxyphenyl group.
    • The ethoxy group increases hydrophobicity and steric bulk compared to the target’s 3-fluoro-4-methylphenyl group. Ethoxy may enhance metabolic stability but reduce solubility .
  • Compound : 4-(Difluoromethoxy)phenyl group.
    • The difluoromethoxy group introduces two fluorine atoms, significantly boosting metabolic resistance and lipophilicity compared to the target’s single fluorine .

Modifications at the Carboxamide Position (N-Substituent)

  • Target Compound: 2,3-Dimethylphenyl group. The absence of halogens here contrasts with fluorinated analogs .
  • Compound : 3-Fluorophenyl group.
    • A single fluorine at the meta position increases polarity and may enhance interactions with aromatic residues in target proteins .
  • Compound : 2-(Trifluoromethyl)phenyl group.
    • The trifluoromethyl group is strongly electron-withdrawing, improving resistance to oxidation and possibly increasing binding affinity in hydrophobic pockets .
  • Compound : [5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl group.
    • The oxazole ring introduces additional hydrogen-bonding sites and π-stacking capacity, which the target compound lacks. This complexity may improve target specificity but reduce synthetic accessibility .

Molecular Properties and Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Inferred logP*
N-(2,3-Dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Target) C₁₉H₁₈FN₄O 353.38 1: 3-Fluoro-4-methylphenyl; N: 2,3-Dimethylphenyl ~3.8
1-(4-Methylphenyl)-N-substituted-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₈N₄O 306.36 1: 4-Methylphenyl; N: Variable amines ~2.9–3.5
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₉H₁₈FN₄O₂ 369.37 1: 4-Ethoxyphenyl; N: 3-Fluorophenyl ~4.1
1-[4-(Difluoromethoxy)phenyl]-N-[2-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₃F₅N₄O₂ 412.31 1: 4-(Difluoromethoxy)phenyl; N: 2-(Trifluoromethyl)phenyl ~5.2
5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide C₂₃H₂₁FN₆O₂ 440.45 1: Oxazolylmethyl; N: 3-Fluorophenyl; Additional 5-amino group ~3.0

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Findings and Implications

Fluorine Substitution : The target compound’s 3-fluoro group balances polarity and lipophilicity, whereas analogs with multiple fluorines (e.g., ) prioritize metabolic stability over solubility .

Heterocyclic Additions : The oxazole-containing analog () demonstrates how auxiliary rings can introduce new pharmacophoric features, though synthetic complexity increases .

Molecular Weight : The target compound (353 g/mol) falls within the typical range for drug-like molecules, whereas ’s higher molar mass (412 g/mol) may challenge bioavailability .

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